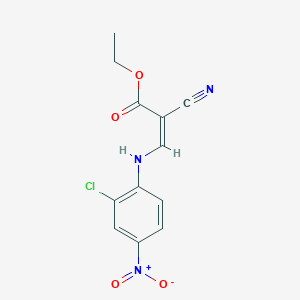

(Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate

Description

(Z)-Ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate is a cyanoacrylate derivative featuring a Z-configuration at the α,β-unsaturated ester moiety. Its synthesis involves the condensation of ethyl cyanoacetate with a 2-chloro-4-nitroaniline precursor under reflux conditions in ethanol, yielding a compound characterized by a nitro group at the para position and a chlorine substituent at the ortho position of the phenyl ring .

Properties

IUPAC Name |

ethyl (Z)-3-(2-chloro-4-nitroanilino)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRFIEKKLULPKS-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate typically involves the following steps:

Nitration and Chlorination: The starting material, phenylamine, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom to the aromatic ring.

Amidation: The chlorinated nitrophenyl compound is then reacted with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the desired cyanoacrylate ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Polymerization: The cyanoacrylate group can undergo rapid polymerization in the presence of moisture, forming strong adhesive bonds.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride or hydrogen gas in the presence of a catalyst for reduction reactions.

Nucleophiles: Amines, thiols, or alcohols for substitution reactions.

Polymerization Initiators: Moisture or weak bases to initiate polymerization.

Major Products:

Reduction Products: Amino derivatives of the original compound.

Substitution Products: Various substituted phenyl derivatives.

Polymerization Products: Polycyanoacrylate adhesives.

Chemistry:

Adhesives: Used as a monomer in the production of fast-setting adhesives.

Polymer Chemistry: Studied for its polymerization properties and applications in creating strong, durable polymers.

Biology and Medicine:

Tissue Adhesives: Utilized in medical procedures for wound closure and tissue bonding due to its biocompatibility and strong adhesive properties.

Drug Delivery: Investigated for its potential in controlled drug release systems.

Industry:

Electronics: Employed in the assembly of electronic components due to its strong adhesive properties and rapid curing time.

Automotive: Used in the manufacturing of automotive parts for bonding and sealing applications.

Mechanism of Action

The primary mechanism of action for (Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate is its rapid polymerization upon exposure to moisture. The cyanoacrylate group undergoes anionic polymerization, initiated by the presence of water or weak bases, leading to the formation of long polymer chains. This polymerization process results in the formation of strong adhesive bonds.

Molecular Targets and Pathways:

Polymerization Pathway: Initiated by nucleophilic attack on the cyanoacrylate group, leading to the formation of a reactive intermediate that propagates the polymerization reaction.

Adhesion Mechanism: The polymer chains form strong intermolecular interactions with the substrate surfaces, resulting in high adhesive strength.

Comparison with Similar Compounds

Ethyl 3-(4-(Benzo[d]thiazol-2-yl)phenylamino)-2-cyanoacrylate (Compound 11b)

Structural Differences :

- Substituents: Replaces the 2-chloro-4-nitrophenyl group with a benzo[d]thiazol-2-ylphenylamino moiety.

- Electronic Effects : The benzo[d]thiazol ring introduces sulfur and nitrogen heteroatoms, enhancing π-conjugation and altering electron-withdrawing properties compared to the nitro and chloro groups in the target compound.

Physical and Spectral Properties :

(Z)-Ethyl 3-(4-Chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate

Structural Differences :

- Substituents: Contains a 4-chlorophenyl group and a 2,6-difluorobenzamido moiety instead of the 2-chloro-4-nitrophenylamino group.

- Stereochemistry : Retains the Z-configuration but introduces additional fluorine atoms, increasing electronegativity and steric bulk.

Crystallographic Data :

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

Structural Differences :

- Substituents : Replaces nitro and chloro groups with a 4-methoxy group, shifting electronic effects from electron-withdrawing to electron-donating.

- Configuration : Adopts the E-configuration, altering spatial arrangement and dipole moments.

Crystallographic Insights :

- Bond Lengths: C=C bond in the α,β-unsaturated ester measures 1.34 Å, typical for E-configuration cyanoacrylates .

- Packing Behavior : The methoxy group facilitates stronger intermolecular interactions (e.g., van der Waals forces) compared to the nitro group’s steric hindrance.

Comparative Data Table

Key Findings and Implications

Electronic Effects : The nitro and chloro groups in the target compound enhance electrophilicity compared to methoxy or benzothiazol-containing analogs, influencing reactivity in nucleophilic additions .

Stereochemical Impact : The Z-configuration in the target compound and its 4-chlorophenyl analog may favor specific crystal packing or biological target binding compared to E-isomers .

Biological Potential: While compound 11b demonstrates antitumor activity, the target compound’s bioactivity remains unexplored in the provided evidence, warranting further study .

Biological Activity

(Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of a cyanoacrylate moiety and a nitrophenyl group, suggests diverse biological activities. This article delves into the compound's biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula: C₁₂H₁₀ClN₃O₄

- Molecular Weight: 295.68 g/mol

- CAS Number: 915369-44-7

- Purity: >98%

| Property | Value |

|---|---|

| Product Code | Ax-14358 |

| Synonyms | Ethyl (Z)-3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate |

| Smile Code | CCOC(=O)C(=C/NC1=C(Cl)C=C(C=C1)N(=O)=O)\C#N |

Biological Activity Overview

Research indicates that (Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Antioxidant Activity : Studies suggest that it may possess antioxidant properties, which can help in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various cyanoacrylate derivatives, (Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL across different bacterial strains.

Antioxidant Activity

A comparative study of antioxidant activities among several nitroaromatic compounds highlighted that (Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate exhibited significant free radical scavenging activity. The compound demonstrated an IC50 value of approximately 25 µM, indicating its potential as an antioxidant.

Anti-inflammatory Effects

Research conducted on animal models showed that administration of (Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in conditions characterized by chronic inflammation.

The biological activities of (Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate can be attributed to its ability to interact with cellular targets involved in oxidative stress and inflammation pathways. The nitro group may facilitate redox reactions, enhancing its antioxidant capacity.

Q & A

Basic: What are the key steps in synthesizing (Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate, and how can reaction conditions affect yield?

Answer:

The synthesis typically involves a nucleophilic substitution or condensation reaction. For example, (Z)-ethyl 3-amino-2-cyanoacrylate derivatives are reacted with acyl chlorides (e.g., 2-chloro-4-nitrobenzoyl chloride) in dichloromethane (CH₂Cl₂) under reflux, with triethylamine (Et₃N) as a base to neutralize HCl byproducts . Key steps include:

- Reagent stoichiometry : A 3:1 molar ratio of acyl chloride to the acrylate intermediate ensures complete substitution .

- Purification : Column chromatography with ethyl acetate/light petroleum (1:6) isolates the product, followed by slow crystallization in ethyl acetate/petroleum ether (3:1) .

- Yield optimization : Prolonged heating (>4 hours) may degrade sensitive cyano groups, while insufficient reflux time leads to unreacted starting material.

Advanced: How can crystallographic disorder in ethyl or aryl groups of this compound be resolved during structural refinement?

Answer:

Disordered ethyl or aryl groups (e.g., occupancy in two positions) are common due to rotational flexibility. Strategies include:

- Occupancy refinement : Assign partial site-occupancy factors (e.g., 0.71/0.29 for disordered ethyl groups) using software like SHELXL .

- Restraints : Apply geometric restraints (e.g., C–C bond lengths, angles) to maintain chemically reasonable geometries during refinement .

- Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice .

Basic: What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify substituents on the aromatic ring (e.g., 2-chloro-4-nitrophenyl) via coupling patterns (e.g., para-substituted Cl and NO₂ groups) and cyanoacrylate protons (δ ~8.20 ppm for α,β-unsaturated protons) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1720 cm⁻¹) and nitrile (C≡N, ~2225 cm⁻¹) functional groups .

- HRMS : Validate molecular weight (e.g., [M+Na]⁺ peak at m/z 258.0298 for C₁₂H₁₀ClNO₂Na) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the fungicidal activity of this compound?

Answer:

- Bioassay design : Test inhibition against Pyricularia oryzae or Botrytis cinerea using agar dilution methods, with IC₅₀ values calculated via dose-response curves .

- SAR variables : Modify substituents (e.g., replacing 4-nitro with electron-withdrawing groups) to assess effects on potency.

- Molecular docking : Use software like AutoDock to predict binding interactions with fungal cytochrome P450 enzymes .

- Data analysis : Compare logP values (via HPLC) and Hammett σ constants to correlate electronic effects with activity .

Basic: What are the common pitfalls in interpreting X-ray diffraction data for this compound?

Answer:

- Disorder misassignment : Overlooking split positions for flexible groups (e.g., ethyl chains) can lead to inaccurate thermal parameters. Use difference Fourier maps to locate electron density peaks .

- Twinned crystals : Check for non-merohedral twinning using PLATON’s TWINABS; refine with HKLF5 data .

- Missing hydrogen atoms : Place aromatic H atoms in riding positions (C–H = 0.93 Å) and refine methyl groups with rigid-body constraints .

Advanced: How do solvent polarity and reaction pH influence the stereochemical outcome (Z/E ratio) during synthesis?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, favoring the Z-isomer due to intramolecular hydrogen bonding between the amino and cyano groups .

- pH control : Neutral or slightly basic conditions (pH 7–8) minimize protonation of the amino group, preserving nucleophilicity for selective substitution .

- Monitoring : Use HPLC with a chiral column to quantify Z/E ratios. For Z-rich products, optimize reaction time to prevent isomerization .

Basic: What safety precautions are necessary when handling this compound in the lab?

Answer:

- Inhalation risks : Use fume hoods to avoid exposure to cyanoacrylate vapors, which can cause mucosal irritation .

- Skin protection : Wear nitrile gloves; cyanoacrylates polymerize on contact with moisture, causing adhesion to skin .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal and segregate halogenated waste .

Advanced: How can computational methods predict the reactivity of the nitro group in further functionalization?

Answer:

- DFT calculations : Use Gaussian09 to compute Fukui indices, identifying the nitro group as an electrophilic site susceptible to nucleophilic aromatic substitution .

- Reactivity trends : Compare LUMO energies of nitro-substituted derivatives with analogs (e.g., chloro or fluoro) to prioritize synthetic routes .

- Solvent modeling : COSMO-RS simulations predict solvation effects on transition states for reactions in polar solvents .

Basic: How is the purity of this compound assessed after synthesis?

Answer:

- TLC : Use silica plates with ethyl acetate/hexane (1:3) to monitor reaction progress; Rf ~0.5 for the product .

- Melting point : Compare experimental values (e.g., 145–147°C) with literature to detect impurities .

- Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Answer:

- Temperature control : Store at –20°C in amber vials to prevent photodegradation of the nitro group .

- Desiccants : Use molecular sieves (3Å) to minimize hydrolysis of the cyanoacrylate moiety .

- Stability assays : Conduct accelerated aging studies (40°C/75% RH) and monitor via HPLC for degradation products (e.g., free carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.